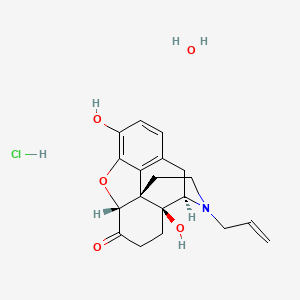

Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-,hydrochloride, dihydrate, (5a)-

Description

Chemical Identity: The compound "Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-, hydrochloride, dihydrate, (5α)-" is the full chemical name for naloxone hydrochloride dihydrate, a potent opioid antagonist. Its molecular formula is C₁₉H₂₁NO₄·HCl·2H₂O with a molecular weight of 399.87 g/mol . Key identifiers include the CAS number 51481-60-8 (dihydrate form) and IUPAC name reflecting its 17-allyl substituent, 4,5-epoxy ring, and 3,14-dihydroxy groups .

Properties

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.ClH.H2O/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;;/h2-4,14,17,21,23H,1,5-10H2;1H;1H2/t14-,17+,18+,19-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVUZJQETSDTPY-CYTOJJGESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

59.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463307 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51481-60-8 | |

| Record name | Naloxone hydrochloride dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51481-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-, commonly known as Naloxone , is a synthetic opioid antagonist primarily used in the treatment of opioid overdose. This compound exhibits significant biological activity due to its interaction with opioid receptors in the central nervous system. Understanding its biological properties is crucial for its effective application in clinical settings.

- Molecular Formula: C19H21NO4

- Molecular Weight: 327.3743 g/mol

- CAS Registry Number: 465-65-6

- IUPAC Name: Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-

Biological Activity

Morphinan derivatives like Naloxone are known for their ability to reverse the effects of opioids. The primary mechanism involves competitive antagonism at the mu-opioid receptor (MOR), which leads to the displacement of opioids from these receptors. This section explores various aspects of its biological activity.

-

Opioid Receptor Interaction:

- Naloxone primarily binds to the mu-opioid receptors with high affinity, effectively blocking the action of agonists such as morphine and heroin.

- It has a lower affinity for kappa (KOR) and delta (DOR) opioid receptors, making it selective for mu receptors.

-

Pharmacodynamics:

- The onset of action occurs within minutes when administered intravenously or intranasally.

- Duration of action is typically shorter than that of most opioids, necessitating multiple doses in cases of severe overdose.

Clinical Applications

-

Opioid Overdose Treatment:

- Naloxone is a critical emergency treatment for opioid overdoses, rapidly reversing respiratory depression caused by opioid toxicity.

- It is administered in various forms: injectable (intravenous or intramuscular) and intranasal spray.

-

Postoperative Opioid-Induced Respiratory Depression:

- Used to counteract respiratory depression following surgery where opioids are administered for pain management.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of Naloxone in clinical settings:

Side Effects and Safety Profile

While Naloxone is generally well-tolerated, some side effects may occur:

-

Common Side Effects:

- Nausea

- Vomiting

- Withdrawal symptoms in opioid-dependent individuals

-

Serious Side Effects:

- Severe allergic reactions (rare)

- Cardiovascular effects if administered rapidly or at high doses

Scientific Research Applications

Opioid Overdose Treatment

Naloxone is primarily used to reverse opioid overdoses. It acts by competitively binding to opioid receptors in the brain, effectively blocking the effects of opioids such as respiratory depression. This application is critical in emergency medicine and has been widely adopted in various healthcare settings.

Case Study:

In a study published in the Journal of Emergency Medicine, Naloxone was administered to patients experiencing opioid overdoses. The results showed a significant improvement in respiratory function within minutes of administration, demonstrating its efficacy as an emergency treatment .

Pain Management

While Naloxone is known for its antagonistic properties, it has also been explored for pain management in combination therapies. It can mitigate some side effects of opioids when used alongside them, potentially improving patient outcomes.

Research Findings:

A clinical trial indicated that patients receiving a combination of Naloxone and morphine reported lower incidences of side effects such as constipation and sedation compared to those receiving morphine alone .

Mechanism of Action Studies

Research into the pharmacodynamics of Naloxone has revealed insights into its mechanism of action at the molecular level. Studies have shown that Naloxone not only competes with opioids for receptor binding but also influences downstream signaling pathways.

Data Table: Mechanism Insights

Community Distribution Programs

Naloxone distribution programs have been implemented globally to combat the opioid crisis. These programs aim to increase access to Naloxone among high-risk populations.

Impact Assessment:

A report from the Centers for Disease Control and Prevention indicated that communities with active Naloxone distribution programs saw a marked decrease in opioid-related fatalities .

Research on New Formulations

Ongoing research is focused on developing new formulations of Naloxone that enhance its bioavailability and duration of action. Innovations such as intranasal delivery systems are being investigated to provide rapid administration without the need for injections.

Research Overview:

Recent studies have highlighted the potential of novel delivery systems that could allow for easier access in emergency situations, particularly for laypersons administering treatment outside clinical settings .

Comparison with Similar Compounds

Physicochemical Properties :

- Solubility : Highly soluble in water and dilute acids; slightly soluble in alcohol; insoluble in chloroform or ether .

- Structure : Features a morphinan backbone with a critical allyl group at position 17, which is essential for opioid receptor antagonism .

Pharmacological Role :

Naloxone hydrochloride dihydrate competitively inhibits μ-, κ-, and δ-opioid receptors, rapidly reversing life-threatening respiratory depression caused by opioid overdoses .

Structural Analogues

The morphinan scaffold is shared among several opioid agonists and antagonists. Key structural differences determine pharmacological activity and clinical use.

Table 1: Structural and Pharmacological Comparison

Key Structural Differences

- Naloxone vs. Naltrexone : Both are antagonists, but naltrexone’s cyclopropylmethyl group at position 17 extends its half-life (~4 hours vs. naloxone’s 1–1.5 hours), making it suitable for long-term addiction therapy .

- Naloxone vs. Oxymorphone : The allyl group in naloxone confers antagonism, while oxymorphone’s methyl group and 14-hydroxylation enhance μ-opioid receptor agonism .

- Hydromorphone : Lacks the 14-hydroxy group present in naloxone, reducing antagonist potency and increasing analgesic effects .

Pharmacological Activity

- Receptor Binding :

- Efficacy :

Physicochemical Properties

Table 2: Solubility and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.